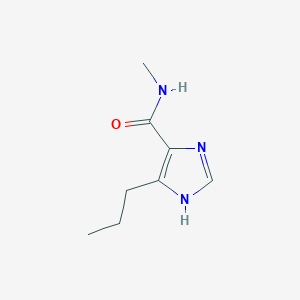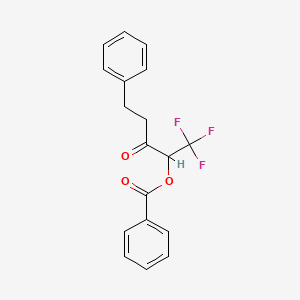
3-Pentanone, 2-(benzoyloxy)-1,1,1-trifluoro-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentanone, 2-(benzoyloxy)-1,1,1-trifluoro-5-phenyl- is a complex organic compound with the molecular formula C17H13F3O3. This compound is characterized by the presence of a trifluoromethyl group, a benzoyloxy group, and a phenyl group attached to a pentanone backbone. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2-(benzoyloxy)-1,1,1-trifluoro-5-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 3-pentanone with benzoyl chloride in the presence of a base to form the benzoyloxy derivative. This intermediate is then reacted with trifluoromethylating agents under controlled conditions to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pentanone, 2-(benzoyloxy)-1,1,1-trifluoro-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoyloxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
3-Pentanone, 2-(benzoyloxy)-1,1,1-trifluoro-5-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may be explored for its potential pharmacological properties, including its effects on biological systems.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 3-Pentanone, 2-(benzoyloxy)-1,1,1-trifluoro-5-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzoyloxy group may interact with specific binding sites on enzymes, influencing their activity and leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pentanone: A simpler ketone with similar reactivity but lacking the benzoyloxy and trifluoromethyl groups.
3-Pentanone: Another structural isomer with different chemical properties.
Benzoyl Chloride: A reagent used in the synthesis of benzoyloxy derivatives.
Uniqueness
3-Pentanone, 2-(benzoyloxy)-1,1,1-trifluoro-5-phenyl- is unique due to the presence of both benzoyloxy and trifluoromethyl groups, which impart distinct chemical and physical properties
This detailed article provides a comprehensive overview of 3-Pentanone, 2-(benzoyloxy)-1,1,1-trifluoro-5-phenyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
502765-82-4 |
|---|---|
Formule moléculaire |
C18H15F3O3 |
Poids moléculaire |
336.3 g/mol |
Nom IUPAC |
(1,1,1-trifluoro-3-oxo-5-phenylpentan-2-yl) benzoate |
InChI |
InChI=1S/C18H15F3O3/c19-18(20,21)16(24-17(23)14-9-5-2-6-10-14)15(22)12-11-13-7-3-1-4-8-13/h1-10,16H,11-12H2 |
Clé InChI |
HQJXRPPSHQZFKV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC(=O)C(C(F)(F)F)OC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,9-Methanoimidazo[4,5-h][3]benzazepine](/img/structure/B14237075.png)
![4-{5-[4-(Hexadecyloxy)phenyl]-1,3,4-oxadiazol-2-YL}benzonitrile](/img/structure/B14237080.png)
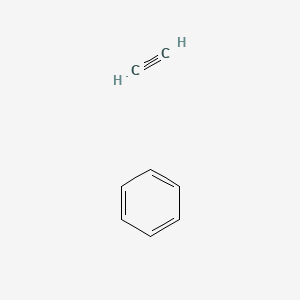
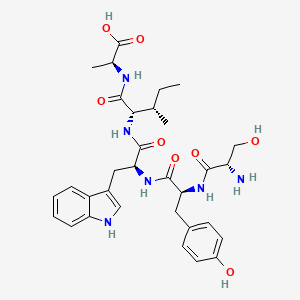
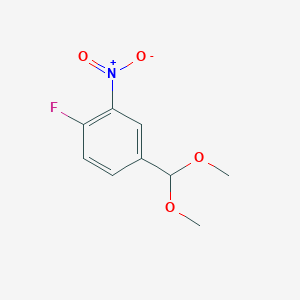
![(3E)-3-[(2-Hydroxyethyl)imino]-N,N-dimethylbutanamide](/img/structure/B14237100.png)
![Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester](/img/structure/B14237101.png)
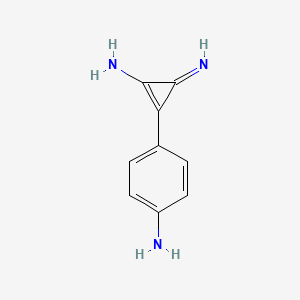
![2-[(4-Methoxyphenyl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14237113.png)
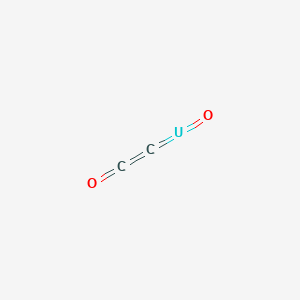
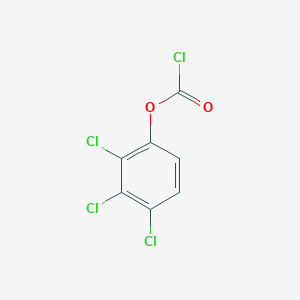
![N-[2-(Methylsulfanyl)phenyl]-2-sulfanylacetamide](/img/structure/B14237133.png)
![6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14237146.png)
